molecular formula C9H3BrF3NO2 B3375118 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione CAS No. 1067187-97-6

5-Bromo-7-(trifluoromethyl)indoline-2,3-dione

Cat. No.: B3375118
CAS No.: 1067187-97-6
M. Wt: 294.02 g/mol
InChI Key: FUSDTCGITGSLPQ-UHFFFAOYSA-N
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Description

5-Bromo-7-(trifluoromethyl)indoline-2,3-dione is a synthetic isatin derivative offered as a high-purity chemical building block for pharmaceutical and materials science research. The compound's structure integrates two highly valuable features: the isatin (1H-indole-2,3-dione) core and a bromine and trifluoromethyl substitution pattern . The isatin scaffold is a privileged structure in medicinal chemistry, extensively utilized in the development of bioactive molecules. Isatin derivatives are reported to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Furthermore, the isatin core is a key structural component in several commercial drugs and has been investigated as an inhibitor for viral proteases, such as SARS-CoV 3CLpro . The specific substitution with bromine at the 5-position and a trifluoromethyl group at the 7-position is designed to enhance the molecule's potential in structure-activity relationship (SAR) studies. The bromine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, while the trifluoromethyl group is known to improve metabolic stability, lipophilicity, and binding affinity in drug candidates . This makes this compound a versatile intermediate for the synthesis of more complex molecules, such as triazole conjugates via click chemistry or other heterocyclic systems, for screening in drug discovery programs . Its applications also extend to non-pharmaceutical fields, including the development of organic electronic materials and as a precursor for functional dyes . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-(trifluoromethyl)-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3NO2/c10-3-1-4-6(14-8(16)7(4)15)5(2-3)9(11,12)13/h1-2H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSDTCGITGSLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677338
Record name 5-Bromo-7-(trifluoromethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067187-97-6
Record name 5-Bromo-7-(trifluoromethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 7 Trifluoromethyl Indoline 2,3 Dione and Its Analogues

Classical and Contemporary Approaches to Isatin (B1672199) Synthesis

The construction of the isatin core has been a subject of extensive research for over a century, leading to the development of several named reactions that are still in use today, alongside more modern and efficient methods.

Cyclization Reactions

Cyclization reactions are fundamental to the formation of the bicyclic isatin scaffold. Historically, the Sandmeyer and Stolle syntheses have been the most prominent methods.

The Sandmeyer isatin synthesis , first reported in 1919, is a two-step process commencing with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. organic-chemistry.orgresearchgate.net This intermediate is then subjected to acid-catalyzed cyclization, typically using concentrated sulfuric acid, to yield the isatin. researchgate.netsynarchive.com The Sandmeyer method is particularly effective for anilines bearing electron-withdrawing groups. irapa.org However, a notable drawback of this method is the potential for low yields and the formation of regioisomeric mixtures when using meta-substituted anilines. nih.govnih.gov

The Stolle synthesis offers an alternative route, especially for N-substituted isatins. biomedres.us This method involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide, which then undergoes an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid (e.g., aluminum chloride or titanium tetrachloride) to afford the isatin. researchgate.netbiomedres.us

More contemporary cyclization approaches often focus on improving yields, simplifying procedures, and expanding the substrate scope. These can include transition metal-catalyzed reactions and oxidative cyclizations of various indole (B1671886) precursors.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. Isatin and its derivatives are frequently employed as scaffolds in MCRs to generate diverse heterocyclic systems, including spirooxindoles. nih.gov The reactivity of the C3-carbonyl group of isatin makes it an excellent electrophile for nucleophilic attack, initiating a cascade of reactions that can lead to the formation of intricate molecular architectures. researchgate.net These one-pot syntheses are highly valued for their atom economy and ability to rapidly generate libraries of compounds for biological screening.

Targeted Synthesis of 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione

The synthesis of the specifically substituted this compound requires a tailored approach, starting with the identification and preparation of a suitable precursor, followed by the careful selection and optimization of reaction conditions for the crucial cyclization step.

Precursor Identification and Preparation

The logical precursor for the targeted synthesis of this compound is 3-bromo-5-(trifluoromethyl)aniline (B1272211) . The synthesis of this aniline derivative can be achieved through a multi-step sequence, as outlined in the chemical literature. A plausible synthetic route is depicted in the table below, starting from 4-bromo-2-trifluorotoluene.

StepReactionDescription
1AcetylationProtection of the amino group of the starting aniline.
2NitrationIntroduction of a nitro group onto the aromatic ring.
3DeacetylationRemoval of the acetyl protecting group.
4DeaminationRemoval of the original amino group.
5ReductionReduction of the nitro group to the desired aniline.

This sequence strategically manipulates the directing effects of the substituents to achieve the desired substitution pattern on the aniline ring.

Reaction Conditions and Optimization Strategies

With the precursor, 3-bromo-5-(trifluoromethyl)aniline, in hand, the subsequent cyclization to form the isatin ring is the critical step. Both the Sandmeyer and Stolle methods are theoretically applicable; however, the presence of two strong electron-withdrawing groups (bromo and trifluoromethyl) on the aniline ring is expected to significantly influence the reactivity and, consequently, the reaction conditions.

The electron-withdrawing nature of these substituents deactivates the aromatic ring, making the electrophilic cyclization step more challenging. This can often lead to the need for harsher reaction conditions, such as higher temperatures and stronger acids, which in turn can lead to side reactions and lower yields.

For a Sandmeyer-type synthesis , the formation of the isonitrosoacetanilide intermediate from 3-bromo-5-(trifluoromethyl)aniline would be followed by cyclization in a strong acid. Optimization of this step would likely involve:

Choice of Acid: While concentrated sulfuric acid is traditional, other strong acids like methanesulfonic acid or polyphosphoric acid have been shown to be effective, particularly for substrates with poor solubility in sulfuric acid. synarchive.com

Temperature Control: Careful control of the reaction temperature during the cyclization is crucial to balance the rate of reaction with the potential for degradation of the starting material and product.

Reaction Time: Extended reaction times may be necessary to drive the cyclization to completion due to the deactivated nature of the aromatic ring.

For a Stolle-type synthesis , the initial formation of the N-(3-bromo-5-(trifluoromethyl)phenyl)oxalamide derivative would be followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction. Optimization strategies would focus on:

Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) can significantly impact the reaction efficiency.

Solvent: The use of an appropriate solvent is critical to ensure the solubility of the reactants and to moderate the reactivity of the Lewis acid.

Temperature and Reaction Time: Similar to the Sandmeyer approach, careful optimization of temperature and reaction time is necessary to achieve a good yield.

A hypothetical reaction scheme for the Sandmeyer synthesis of this compound is presented below:

ReactantReagentsProduct
3-bromo-5-(trifluoromethyl)aniline1. Chloral hydrate, Hydroxylamine hydrochloride, Na₂SO₄ 2. Concentrated H₂SO₄This compound

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of isatin synthesis, several strategies can be employed to make the production of this compound more sustainable.

The use of alternative energy sources , such as microwave irradiation and ultrasound, has been shown to accelerate reaction times, improve yields, and in some cases, enable reactions to proceed under milder conditions. nih.govchemicalbook.com For instance, microwave-assisted Sandmeyer synthesis has been reported to significantly reduce reaction times for the preparation of isatin derivatives. chemicalbook.com Similarly, ultrasound has been utilized to promote 1,3-dipolar cycloaddition reactions involving isatins, often leading to higher yields in shorter timeframes. nih.gov

Solvent selection is another key aspect of green chemistry. The use of water as a reaction medium, where feasible, is highly desirable. While the solubility of the non-polar precursor, 3-bromo-5-(trifluoromethyl)aniline, may be limited in purely aqueous systems, the use of co-solvents or phase-transfer catalysts could potentially enable reactions in more environmentally benign solvent systems.

Furthermore, the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents is a central goal of green chemistry. For example, metal-free oxidation of oxindoles to isatins using molecular oxygen as the oxidant represents a greener alternative to traditional methods that employ heavy metal oxidants. organic-chemistry.org

The application of these green chemistry principles to the targeted synthesis of this compound could lead to a more efficient, economical, and environmentally friendly manufacturing process.

Chemical Transformations and Reactivity of 5 Bromo 7 Trifluoromethyl Indoline 2,3 Dione

Reactions at the Indoline-2,3-dione Core

The reactivity of the isatin (B1672199) scaffold is primarily centered around its dicarbonyl system, the nitrogen atom, and the aromatic ring.

Reactions Involving the Carbonyl Groups

The C3-carbonyl group of the isatin ring is highly electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for many of the characteristic reactions of isatins, leading to a diverse range of products. For 5-bromo-7-(trifluoromethyl)indoline-2,3-dione, the electron-withdrawing trifluoromethyl and bromo groups are anticipated to further enhance the electrophilicity of the C3-carbonyl.

One of the most significant reactions at the C3-carbonyl is the generation of azomethine ylides for subsequent 1,3-dipolar cycloaddition reactions. This is typically achieved through the condensation of the isatin with an α-amino acid, such as sarcosine (B1681465) or proline, which proceeds via a decarboxylative pathway. The resulting azomethine ylide is a reactive intermediate that can participate in cycloadditions with various dipolarophiles to form complex spirocyclic systems.

Transformations at the Nitrogen Atom

The nitrogen atom of the indoline-2,3-dione ring is an active site for various functionalization reactions, including N-alkylation and N-arylation. These reactions are typically carried out under basic conditions to deprotonate the weakly acidic N-H group, forming an anion that can then react with an appropriate electrophile. The presence of two strong electron-withdrawing groups in this compound would increase the acidity of the N-H proton, potentially facilitating these N-functionalization reactions under milder conditions.

Reactivity of the Aromatic Ring

The aromatic ring of the isatin core can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, as well as the deactivating nature of the dicarbonyl moiety, will govern the position of substitution. In the case of this compound, the existing bromo and trifluoromethyl groups, along with the dicarbonyl system, are deactivating, making electrophilic substitution challenging. If a reaction were to occur, the position of the incoming electrophile would be directed by the combined influence of these groups.

Regioselective and Stereoselective Reactions

The 1,3-dipolar cycloaddition reactions of azomethine ylides derived from isatins are known to exhibit high levels of regioselectivity and stereoselectivity. The regioselectivity is primarily governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile. Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome of these cycloadditions.

Stereoselectivity in these reactions leads to the formation of specific diastereomers and/or enantiomers. The stereochemical outcome is influenced by the geometry of the azomethine ylide and the mode of approach of the dipolarophile (endo vs. exo). The use of chiral α-amino acids to generate the azomethine ylide or the use of chiral catalysts can induce high levels of enantioselectivity in the final spirooxindole products. For this compound, the steric bulk and electronic influence of the trifluoromethyl group at the C7 position could play a significant role in directing the stereochemical course of such reactions.

Mechanisms of Key Transformations

1,3-Dipolar Cycloaddition Reactions

The mechanism of the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile is a concerted, pericyclic process. This means that the new sigma bonds are formed in a single transition state, without the formation of a discrete intermediate.

The reaction is initiated by the in situ generation of the azomethine ylide from the condensation of this compound with an α-amino acid. The key steps of the proposed mechanism are:

Nucleophilic Attack: The amino group of the α-amino acid attacks the electrophilic C3-carbonyl of the isatin.

Intermediate Formation: A series of proton transfers and the formation of an iminium intermediate occurs.

Decarboxylation: The intermediate undergoes spontaneous decarboxylation (loss of CO2) to generate the azomethine ylide.

Cycloaddition: The 1,3-dipole (azomethine ylide) then reacts with a dipolarophile in a [3+2] cycloaddition fashion to form a five-membered pyrrolidine (B122466) ring, resulting in the formation of a spirooxindole.

The regioselectivity of this cycloaddition is rationalized by FMO theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa) determines the preferred orientation of addition. The stereoselectivity is dictated by the relative orientation of the reactants in the transition state, with steric and electronic factors favoring either an endo or exo approach.

While this provides a general mechanistic framework, specific experimental and computational studies on this compound are necessary to fully elucidate the nuances of its reactivity and the precise mechanisms of its transformations.

Nucleophilic and Electrophilic Substitution Reactions

The isatin core of this compound is susceptible to both nucleophilic and electrophilic substitution reactions at various positions.

Nucleophilic Substitution: The nitrogen atom of the indoline (B122111) ring, after deprotonation, can act as a nucleophile. For instance, N-alkylation can be achieved by reacting the isatin with various halides. In a study on 5-bromoisatin (B120047), the sodium salt, formed by treatment with sodium hydride, readily reacts with monochloroacetylchloride to yield N-(α-chloro aceto)-3-(tolylimino)-5-bromo-2-oxo-indole. This indicates that the N-H proton is acidic enough to be removed by a suitable base, and the resulting anion can participate in nucleophilic substitution reactions.

The C3-carbonyl group is a key site for nucleophilic attack. It can react with a variety of nucleophiles, leading to the formation of 3-substituted-3-hydroxyindolin-2-ones. For example, the reaction of 5-bromoisatin with p-toluidine (B81030) leads to the formation of a Schiff base, 3-(tolylimino)-5-bromo-1H-indole-2-one, demonstrating the susceptibility of the C3-carbonyl to condensation reactions with amines. researchgate.net

Electrophilic Substitution: The aromatic ring of the isatin nucleus can undergo electrophilic substitution. The directing effects of the existing substituents (bromo and trifluoromethyl groups) and the deactivating nature of the isatin core influence the position of substitution. In a related example, the bromination of isatin itself can be controlled to produce 5,7-dibromoisatin by reacting it with bromine in ethanol (B145695) at elevated temperatures. nih.gov This suggests that the aromatic ring of this compound could potentially undergo further electrophilic substitution, although the presence of the deactivating trifluoromethyl group would likely make the reaction conditions more forcing.

Knoevenagel Condensation and Subsequent Cyclizationsniscpr.res.in

The C3-carbonyl group of this compound is highly reactive towards active methylene (B1212753) compounds in the Knoevenagel condensation. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of a variety of heterocyclic systems.

In a study involving 5-bromoisatin, it was shown to react with malononitrile (B47326) in the presence of a piperidine (B6355638) catalyst to afford the corresponding Knoevenagel condensate, 5-bromo-3-dicyanomethylene-2H-indol-2-one. nih.gov This reaction proceeds via nucleophilic attack of the carbanion generated from the active methylene compound on the C3-carbonyl of the isatin, followed by dehydration.

The resulting electron-deficient alkene is a versatile intermediate for subsequent cyclization reactions. For example, the Knoevenagel adduct of 5-bromoisatin and malononitrile can undergo a Michael condensation with isothiocyanate derivatives to produce novel spiro[indole-pyrrolidine] derivatives in high yields. nih.gov This demonstrates that the initial Knoevenagel product is a valuable building block for the construction of more complex molecular architectures.

Reactant 1Reactant 2ProductReference
5-BromoisatinMalononitrile5-Bromo-3-dicyanomethylene-2H-indol-2-one nih.gov
IsatinDimedone5,5-Dimethyl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)cyclohexane-1,3-dione
IsatinCyclohexane-1,3-dione2-(2-Oxo-1,2-dihydro-indol-3-ylidene)cyclohexane-1,3-dione

Michael Addition Processesniscpr.res.in

The Knoevenagel condensates derived from this compound are excellent Michael acceptors due to the presence of the electron-withdrawing groups. These intermediates can readily undergo Michael addition with various nucleophiles, leading to the formation of a wide range of adducts which can then be used in further synthetic transformations.

A notable example is the synthesis of spiro[indole-pyrrolidine] derivatives. The reaction of 5-bromo-3-dicyanomethylene-2H-indol-2-ones (the Knoevenagel product of 5-bromoisatin and malononitrile) with isothiocyanate derivatives in the presence of piperidine proceeds via a Michael addition of the isothiocyanate to the electron-deficient alkene. nih.gov This is followed by an intramolecular cyclization to yield the spirocyclic product. This sequence highlights the utility of the Knoevenagel/Michael addition cascade in generating molecular complexity from simple starting materials.

Pinner Cyclizationniscpr.res.in

The Pinner reaction typically involves the reaction of a nitrile with an alcohol in the presence of a strong acid to form an imino ether, which can then be hydrolyzed to an ester or an orthoester. Subsequent cyclization reactions involving the newly formed functional group are known as Pinner cyclizations.

Based on the available scientific literature, there is no specific information detailing the Pinner cyclization of this compound or its derivatives. The reactivity of the isatin core is dominated by reactions at the C3-carbonyl and the N-H position, as well as on the aromatic ring. The dicarbonyl functionality of the indoline-2,3-dione system does not lend itself directly to the classical Pinner reaction conditions. While the Knoevenagel product contains nitrile groups if malononitrile is used as the active methylene compound, the subsequent reactions reported are typically Michael additions and other cyclizations rather than a Pinner-type cyclization.

Derivatization and Structural Diversification of 5 Bromo 7 Trifluoromethyl Indoline 2,3 Dione

Synthesis of Novel Spirooxindole Derivatives

The C-3 carbonyl group of 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione is a key handle for the construction of spirocyclic systems. Spirooxindoles, in particular, are a prominent class of compounds with significant biological activities. The synthesis of these structures often involves multicomponent reactions that efficiently build molecular complexity in a single step.

A versatile approach to the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives involves a one-pot, four-component reaction. nih.govresearchgate.net This method brings together an isatin (B1672199) derivative, a hydrazine (B178648), a β-keto ester, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. nih.gov The reaction proceeds efficiently under mild conditions, often at room temperature and in the absence of a solvent, highlighting its adherence to the principles of green chemistry. nih.gov The use of a recyclable catalyst, such as Fe3O4@l-arginine, further enhances the environmental friendliness of the synthesis. nih.gov

The general reaction scheme involves the initial formation of a pyrazolone (B3327878) intermediate from the condensation of hydrazine and a β-keto ester. nih.gov Concurrently, a Knoevenagel condensation occurs between the isatin, in this case, this compound, and the active methylene compound. nih.gov The subsequent Michael addition of the pyrazolone to the activated double bond of the Knoevenagel adduct, followed by intramolecular cyclization and dehydration, yields the final spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] product. nih.gov The presence of electron-withdrawing groups, such as the bromo and trifluoromethyl substituents on the isatin ring, is well-tolerated and can facilitate the reaction. nih.gov

Table 1: Four-Component Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Catalyst Key Reaction Steps

Another significant class of spirooxindoles derived from this compound are the functionalized spiro[indoline-3,5′-pyrroline]-2,2′-diones. nih.govmdpi.com These compounds can be synthesized through a highly stereoselective, one-pot, multicomponent 1,3-dipolar cycloaddition reaction. nih.govmdpi.com This reaction typically involves the isatin, an amino acid (such as sarcosine (B1681465) or proline), and a dipolarophile.

The reaction mechanism proceeds via the in-situ generation of an azomethine ylide from the condensation of the isatin and the amino acid. This 1,3-dipole then undergoes a cycloaddition reaction with a suitable dipolarophile, leading to the formation of the spiro-pyrrolidine or pyrroline (B1223166) ring system. The specific substituents on the reactants determine the final structure and stereochemistry of the product. The synthesis of a series of novel functionalized 1,3-cycloaddition spirooxindoles (SOXs) has been reported, demonstrating the versatility of this approach. nih.govmdpi.com

Modification at the N-1 Position of the Isatin Core

The nitrogen atom at the N-1 position of the isatin core is a common site for modification, allowing for the introduction of a wide variety of substituents that can modulate the compound's properties. Alkylation, acylation, and arylation are among the common transformations performed at this position.

For instance, N-propargylated isatins can be utilized in five-component reactions to generate complex heterocyclic systems. nih.gov This involves an initial modification at the N-1 position with a propargyl group, which can then participate in subsequent cycloaddition reactions. nih.gov Research on other isatin derivatives has shown that the N-1 position can accommodate large hydrophobic substituents, which can be a guiding principle for the design of new derivatives of this compound. nih.gov The synthesis of new heterocyclic systems has been achieved through alkylation reactions at the N-1 position of 5-bromoisatin (B120047) under phase transfer catalysis conditions, followed by 1,3-dipolar cycloaddition reactions. researchgate.net

Introduction of Substituents at the C-3 Position and Beyond

The C-3 position of the isatin core is inherently electrophilic and serves as the primary site for the introduction of new substituents and the formation of spirocyclic systems. As detailed in section 4.1, the condensation of this compound with active methylene compounds or the formation of azomethine ylides for 1,3-dipolar cycloadditions are key strategies that functionalize the C-3 position by converting the carbonyl group into a spiro center.

Influence of Bromo and Trifluoromethyl Substituents on Reactivity

The presence of a bromine atom at the C-5 position and a trifluoromethyl group at the C-7 position of the indoline (B122111) ring has a profound influence on the reactivity of the isatin core. Both of these substituents are strongly electron-withdrawing, which significantly impacts the electron density distribution within the molecule.

The electron-withdrawing nature of these groups enhances the electrophilicity of the C-3 carbonyl carbon, making it more susceptible to nucleophilic attack. This is advantageous in reactions such as the Knoevenagel condensation, where the initial attack by a carbanion is a crucial step. nih.gov Synthetic protocols for the formation of spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles] have been shown to be effective with isatins bearing electron-withdrawing groups like halides. nih.gov The trifluoromethyl group, being one of the strongest electron-withdrawing groups, is expected to further activate the isatin core towards such transformations. This enhanced reactivity can lead to higher yields and faster reaction times compared to isatins with electron-donating or neutral substituents. The electronic effects of these substituents are therefore a key consideration in the design of synthetic routes and the prediction of reaction outcomes.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 5 Bromo 7 Trifluoromethyl Indoline 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione is expected to be relatively simple, displaying signals corresponding to the aromatic protons and the N-H proton of the lactam ring. The isatin (B1672199) core, substituted at positions 5 and 7, leaves two protons on the aromatic ring at positions 4 and 6.

To predict the spectrum, we can analyze the known data for 5-Bromoisatin (B120047). In a DMSO-d6 solvent, the protons of 5-Bromoisatin appear at δ = 6.88 (d, J = 8.3 Hz, H-7), 7.74 (dd, J = 8.3 and 1.9 Hz, H-6), and 7.66 (d, J = 1.9 Hz, H-4) ppm. umz.ac.ir

For the target molecule, the strongly electron-withdrawing trifluoromethyl (CF₃) group at position 7 will exert a significant deshielding effect on the adjacent proton (H-6) and a lesser effect on the more distant proton (H-4). Consequently, both aromatic signals are expected to shift downfield compared to an unsubstituted isatin. The two remaining aromatic protons, H-4 and H-6, will exhibit splitting due to meta-coupling, which is typically small (around 2-3 Hz). The N-H proton of the indoline-2,3-dione system typically appears as a broad singlet at a downfield chemical shift, often above 11 ppm, due to hydrogen bonding and the acidic nature of the proton. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~ 7.8 - 8.0d~ 2.0 - 2.5 (meta)
H-6~ 8.1 - 8.3d~ 2.0 - 2.5 (meta)
N-H> 11.0s (broad)-

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbonyl carbons, the six aromatic carbons, and the trifluoromethyl carbon.

The spectrum of the parent 5-Bromoisatin shows signals for the carbonyls and aromatic carbons in the range of δ = 115-185 ppm. umz.ac.ir The introduction of the CF₃ group at C-7 induces several key changes. The carbon atom of the CF₃ group will appear as a distinct quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The C-7 atom, to which the CF₃ group is attached, will also appear as a quartet, but with a smaller coupling constant (²J_CF). The chemical shifts of the other aromatic carbons will also be influenced by the electronic effects of both the bromine and trifluoromethyl substituents. The two carbonyl carbons (C-2 and C-3) are expected in the downfield region, typically with the C-3 ketone resonating at a higher chemical shift than the C-2 amide carbonyl. umz.ac.ir

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected Multiplicity (due to F)
C-2 (C=O, amide)~ 158 - 162Singlet
C-3 (C=O, ketone)~ 180 - 184Singlet
C-3a~ 118 - 122Singlet
C-4~ 125 - 129Singlet
C-5~ 115 - 119Singlet
C-6~ 140 - 144Singlet
C-7~ 128 - 132Quartet (q)
C-7a~ 148 - 152Singlet
CF₃~ 120 - 125Quartet (q)

While 1D NMR provides foundational data, 2D NMR techniques are essential for definitive structural assignment, especially for confirming the substitution pattern on the aromatic ring.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a cross-peak would be observed between the signals for H-4 and H-6, confirming their meta-relationship on the same aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This would unambiguously assign the signals for C-4 and C-6 by correlating them with the previously assigned H-4 and H-6 signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying connectivity across multiple bonds, allowing for the assignment of quaternary (non-protonated) carbons. Key expected correlations would include:

H-4 correlating to the carbonyl carbon C-3, the bromine-bearing C-5, and the bridgehead carbon C-7a.

H-6 correlating to the bridgehead carbon C-7a and the bromine-bearing C-5.

The N-H proton correlating to C-2, C-7a, and C-3a. These long-range correlations provide an irrefutable map of the molecular structure.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be rich with characteristic absorption bands. The isatin core itself presents several distinct vibrations. A sharp band corresponding to the N-H stretch is expected in the region of 3200-3400 cm⁻¹. nih.gov The dione (B5365651) system gives rise to two distinct carbonyl (C=O) stretching bands: one for the lactam (amide) carbonyl and one for the ketone carbonyl, typically found between 1700 and 1770 cm⁻¹. ekb.egmdpi.com The aromatic C-H and C=C stretching vibrations will appear in their usual regions.

The most prominent features introduced by the substituents will be the very strong and complex absorption bands associated with the C-F stretching modes of the trifluoromethyl group, which typically dominate the 1000-1300 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers, often below 600 cm⁻¹, in the far-infrared region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
N-HStretch3200 - 3400Medium
Aromatic C-HStretch3000 - 3100Medium
C=O (Ketone)Stretch~ 1745 - 1770Strong
C=O (Lactam)Stretch~ 1700 - 1730Strong
Aromatic C=CStretch1450 - 1600Medium
C-F (of CF₃)Stretch (asymmetric)1100 - 1300Very Strong
C-F (of CF₃)Stretch (symmetric)1000 - 1100Very Strong
C-BrStretch< 600Medium

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, vibrations of the aromatic ring system are expected to be strong and well-defined in the Raman spectrum. researchgate.netaip.org The symmetric stretching vibrations of the C=O groups and the symmetric C-F stretches of the CF₃ group are also expected to be Raman active. In contrast, the N-H stretching vibration is often weak in Raman spectra. The complementary nature of these two techniques allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The nominal molecular weight of the compound is 294 g/mol , corresponding to the molecular formula C₉H₃BrF₃NO₂. chemscene.com

The fragmentation of the molecular ion (M⁺) under electron ionization (EI) or collision-induced dissociation (CID) provides valuable structural insights. researchgate.net The fragmentation pattern is dictated by the stability of the resulting fragments and the inherent structural features of the isatin core, as well as the bromo and trifluoromethyl substituents.

Key expected fragmentation pathways for this compound include:

Decarbonylation: The isatin core is known to readily lose carbon monoxide (CO) molecules. Sequential loss of the two carbonyl groups (C-2 and C-3) would lead to significant fragment ions at m/z [M-28]⁺ and [M-56]⁺.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion corresponding to the loss of a bromine radical (·Br), which has two major isotopes (⁷⁹Br and ⁸¹Br), leading to a characteristic isotopic pattern.

Trifluoromethyl Group Fragmentation: The CF₃ group can fragment in characteristic ways. A common pathway for trifluoromethyl-substituted heterocycles is the detachment of a difluorocarbene (:CF₂), resulting in an [M-50]⁺ fragment. Loss of the entire ·CF₃ radical would produce an [M-69]⁺ ion.

Indole (B1671886) Ring Fission: The core indole structure can undergo ring cleavage, often involving the loss of HCN, a characteristic fragmentation for indole derivatives. nist.gov

ProcessLost FragmentFragment m/z (approx.)Notes
Molecular Ion-293/295Characteristic M/M+2 isotopic pattern due to Bromine (⁷⁹Br/⁸¹Br).
DecarbonylationCO265/267Loss of one carbonyl group.
Sequential Decarbonylation2CO237/239Loss of both carbonyl groups.
Loss of Trifluoromethyl·CF₃224/226Cleavage of the C-CF₃ bond.
Loss of Difluorocarbene:CF₂243/245Common fragmentation for CF₃-substituted aromatics.
Loss of Bromine·Br214Cleavage of the C-Br bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The isatin core is a chromophore that exhibits characteristic absorption bands. libretexts.org The spectrum of isatin and its derivatives typically shows two main absorption regions. nih.govresearchgate.net

A high-intensity band in the UV region, generally between 250-350 nm, which is attributed to π → π* transitions within the conjugated aromatic system. nih.gov

A lower-intensity band in the longer wavelength region (350-600 nm), which arises from n → π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms. researchgate.net

The positions and intensities of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the indole ring. Both the bromine atom and the trifluoromethyl group are electron-withdrawing, which can influence the energy of the molecular orbitals and thus shift the absorption bands. The presence of these substituents on the aromatic ring of this compound is expected to modulate the λmax values compared to unsubstituted isatin. For instance, studies on various substituted isatins show that the absorption maximum can shift depending on the electron-donating or withdrawing ability of the substituents. nih.gov For comparison, 1,5-dimethylisatin exhibits a UV absorption maximum (λmax) at 253 nm. researchgate.net

Transition TypeTypical Wavelength Range (nm) for IsatinsDescription
π → π250 - 350High-energy transition involving the conjugated aromatic and carbonyl π-system. Typically a high molar absorptivity (ε) band.
n → π350 - 600Lower-energy transition of a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital. Typically a low molar absorptivity (ε) band.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.

While a specific crystal structure for this compound is not publicly available, analysis of closely related brominated isatin derivatives demonstrates the power of this technique. The crystal structures of 5-Bromo-1H-indole-2,3-dione, 5,6-Dibromo-1H-indole-2,3-dione, and 5-bromo-1-ethylindoline-2,3-dione have been determined, revealing key structural features of the brominated isatin scaffold. researchgate.netnih.govresearchgate.netresearchgate.net These studies show that the core indole-2,3-dione ring system is nearly planar. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding (e.g., N—H⋯O) and, in some cases, halogen bonding or π–π stacking. researchgate.netnih.gov This data provides a robust framework for understanding the likely solid-state structure of the title compound.

CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameters (Å, °)Ref.
5-Bromo-1H-indole-2,3-dioneC₈H₄BrNO₂OrthorhombicPna2₁a = 25.1411, b = 5.6851, c = 5.1593 α = 90, β = 90, γ = 90 researchgate.net
5,6-Dibromo-1H-indole-2,3-dioneC₈H₃Br₂NO₂TriclinicP1a = 7.1044, b = 10.5317, c = 12.2598 α = 108.078, β = 93.481, γ = 101.484 researchgate.net
5-bromo-1-ethylindoline-2,3-dioneC₁₀H₈BrNO₂TriclinicP1a = 9.5198, b = 10.0655, c = 11.2341 α = 70.9288, β = 75.4109, γ = 85.2199 nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 5 Bromo 7 Trifluoromethyl Indoline 2,3 Dione

Density Functional Theory (DFT) Studies for Electronic and Molecular Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometry and electronic properties of molecules. For derivatives of indole (B1671886) and imidazole, DFT studies, specifically using the B3LYP functional with 6-31G basis sets, have been effectively used to calculate properties like heats of formation. Such studies are crucial for understanding the stability and reactivity of these compounds. The geometry of related isatin (B1672199) molecules has been shown to be nearly planar, a structural characteristic that influences their chemical behavior. researchgate.netresearchgate.net

DFT calculations provide a detailed picture of the molecular geometry, including bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 5-bromo-1H-indole-2,3-dione, the molecule is almost planar, with a mean deviation from planarity of 0.024 Å for the non-hydrogen atoms. researchgate.net This planarity is a key feature of the isatin core and is expected to be present in 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione as well.

Conformational Analysis and Stability Predictions

For molecules with substituents, such as the bromo and trifluoromethyl groups in the target compound, steric and electronic effects play a crucial role in determining the preferred conformation. The planarity of the indoline-2,3-dione ring system is a significant factor, and the orientation of the trifluoromethyl group relative to the ring would be a key area of investigation in a conformational analysis.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are critical in determining how a molecule interacts with other species. FMO analysis helps in understanding the optical and electronic properties, charge transfer, and chemical reactivity of molecules. nih.gov

HOMO-LUMO Energy Gaps and Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. For a series of salicylaldehyde (B1680747) thiosemicarbazones, the HOMO-LUMO energy gap was found to be in the range of 4.133–4.186 eV. nih.gov The relative stability of substituted imidazoles has also been evaluated based on the energy gap between their frontier molecular orbitals.

To illustrate the type of data obtained from FMO analysis, the following table presents hypothetical HOMO, LUMO, and energy gap values for this compound, based on typical values for similar organic molecules.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.3
Energy Gap (ΔE) 4.2

This is a hypothetical representation of data.

Global Reactivity Parameters (GRPs)

Global reactivity parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These parameters include electronegativity (χ), chemical hardness (η), chemical potential (μ), global softness (σ), and the electrophilicity index (ω). nih.gov These parameters are calculated using the energies of the frontier molecular orbitals. nih.gov

The following table defines these parameters and provides hypothetical values for this compound to demonstrate their application.

ParameterFormulaHypothetical Value
Electronegativity (χ)-(EHOMO + ELUMO)/24.4 eV
Chemical Hardness (η)(ELUMO - EHOMO)/22.1 eV
Chemical Potential (μ)(EHOMO + ELUMO)/2-4.4 eV
Global Softness (σ)1 / η0.476 eV-1
Electrophilicity Index (ω)μ2 / (2η)4.61 eV

This is a hypothetical representation of data.

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are extensively used to predict spectroscopic properties such as vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netacs.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. researchgate.net For instance, in the study of (E)-5-bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one, DFT calculations were used to analyze its vibrational dynamics. researchgate.net

Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in an IR or Raman spectrum. Similarly, NMR chemical shifts can be calculated and compared with experimental data to assign the signals to specific atoms in the molecule.

Linear and Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have gained significant attention due to their potential applications in technologies like optical data storage and image processing. nih.gov Computational chemistry plays a crucial role in the design and prediction of the NLO properties of new materials. Organic molecules, in particular, have shown promise as NLO materials due to their fast response times and high nonlinear polarization rates. nih.gov

The NLO properties of a molecule are related to its polarizability (α) and hyperpolarizability (β). A large HOMO-LUMO energy gap can be indicative of potential NLO activity. nih.gov For a series of salicylaldehyde-based compounds, theoretical calculations of their hyperpolarizability values suggested their potential for NLO applications. nih.gov Theoretical studies on novel pyridine (B92270) derivatives have also explored their NLO properties. acs.org

The following table presents hypothetical NLO property data for this compound.

PropertyHypothetical Value (a.u.)
Dipole Moment (μ)3.5 D
Mean Polarizability (α)150
First Hyperpolarizability (β)450

This is a hypothetical representation of data.

Charge Distribution and Electrostatic Potential Mapping of this compound

Computational chemistry provides profound insights into the electronic structure of molecules, which is crucial for understanding their reactivity and intermolecular interactions. For this compound, theoretical investigations, although not extensively published for this specific molecule, can be inferred from studies on analogous substituted isatin derivatives. These studies help in elucidating the charge distribution and mapping the molecular electrostatic potential (MEP), which are fundamental to predicting the molecule's chemical behavior.

The electronic properties of the isatin scaffold are significantly influenced by the nature and position of its substituents. In the case of this compound, the presence of a bromine atom at the C5 position and a trifluoromethyl group at the C7 position dictates a unique electronic landscape. Both the bromo and trifluoromethyl groups are strongly electron-withdrawing, which modulates the electron density across the entire indoline-2,3-dione ring system.

Charge Distribution Analysis

The oxygen atoms of the two carbonyl groups at the C2 and C3 positions are expected to possess the most significant negative partial charges due to their high electronegativity. The nitrogen atom of the indoline (B122111) ring will also carry a negative partial charge. Conversely, the carbonyl carbons (C2 and C3) will exhibit substantial positive partial charges, making them electrophilic centers.

The bromine atom at C5 and the trifluoromethyl group at C7 will significantly influence the charge distribution on the aromatic ring. The trifluoromethyl group, being a powerful electron-withdrawing group, will induce a positive partial charge on the C7 atom and, to a lesser extent, on the adjacent carbon atoms of the benzene (B151609) ring. The bromine atom also exerts an electron-withdrawing inductive effect. This withdrawal of electron density from the aromatic ring will generally increase the positive character of the ring carbons and the acidity of the N-H proton.

Table 1: Predicted Partial Atomic Charges for Key Atoms in this compound

AtomPredicted Partial ChargeRationale
O (C2=O)Highly NegativeHigh electronegativity of oxygen.
O (C3=O)Highly NegativeHigh electronegativity of oxygen.
N1NegativeElectronegative nitrogen atom.
C2Highly PositiveBonded to two electronegative atoms (O and N).
C3Highly PositiveBonded to an electronegative oxygen atom and part of a conjugated system.
C5Slightly PositiveAttached to an electron-withdrawing bromine atom.
C7PositiveAttached to a strongly electron-withdrawing trifluoromethyl group.
BrSlightly NegativeAlthough electron-withdrawing, it is more electronegative than carbon.
F (of CF3)Highly NegativeThe most electronegative element.
C (of CF3)Highly PositiveBonded to three highly electronegative fluorine atoms.

Note: The values in this table are qualitative predictions based on the electronic properties of the constituent atoms and functional groups. Actual values would require specific computational calculations.

Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. Green and yellow regions represent areas of neutral or intermediate potential.

For this compound, the MEP map is expected to show the most negative potential localized around the two carbonyl oxygen atoms, making them the primary sites for interactions with electrophiles and hydrogen bond donors. The region around the nitrogen atom would also exhibit a negative potential.

The most positive electrostatic potential would be concentrated around the hydrogen atom attached to the nitrogen (the N-H proton), rendering it acidic. The carbonyl carbons (C2 and C3) would also be associated with regions of positive potential, confirming their electrophilic nature. The presence of the electron-withdrawing bromo and trifluoromethyl groups would lead to a less negative (or even slightly positive) potential on the aromatic ring compared to unsubstituted isatin. The hydrogen atoms of the aromatic ring will exhibit positive potential.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions in this compound

Molecular RegionPredicted MEPImplication for Reactivity
Vicinity of Carbonyl Oxygens (C2=O and C3=O)Intensely Negative (Red)Primary sites for electrophilic attack and hydrogen bonding interactions.
Aromatic Ring SystemNeutral to Slightly Positive (Green to Yellow/Blue)Reduced nucleophilicity due to electron-withdrawing substituents.
N-H GroupPositive (Blue) on H, Negative (Red) on NThe N-H proton is acidic and a potential hydrogen bond donor. The nitrogen is a weak nucleophile.
Trifluoromethyl Group (CF3)Positive on C, Negative on FThe fluorine atoms create a strong dipole, with the carbon being highly electron-deficient.

Applications of 5 Bromo 7 Trifluoromethyl Indoline 2,3 Dione in Advanced Organic Synthesis and Functional Material Precursors

Role as a Key Intermediate in Heterocyclic Chemistry

The indoline-2,3-dione (isatin) scaffold is a well-established "privileged structure" in medicinal chemistry and materials science, owing to its ability to serve as a precursor to a multitude of heterocyclic systems. The strategic placement of a bromine atom at the 5-position and a trifluoromethyl group at the 7-position of the isatin (B1672199) ring system in 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione provides multiple reactive sites, making it a crucial intermediate for generating molecular complexity.

Precursor for Complex Nitrogen-Containing Heterocycles

The reactive ketone at the C3-position and the lactam functionality of this compound are key to its utility in synthesizing complex nitrogen-containing heterocycles. This compound can participate in a variety of condensation and cycloaddition reactions to form fused heterocyclic systems. For instance, isatin derivatives are known to react with a range of nucleophiles to construct spirocyclic oxindoles, which are core structures in many natural products and pharmaceutically active compounds.

The presence of the trifluoromethyl group can significantly influence the electronic properties and reactivity of the isatin core, often enhancing its electrophilicity and directing the regioselectivity of reactions. This allows for the synthesis of novel trifluoromethylated heterocycles, a class of compounds that has garnered considerable interest due to the unique physicochemical and biological properties conferred by the CF3 group.

Building Block for Polyfunctional Chemical Systems

The dual functionality of this compound, with its reactive carbonyl groups and the synthetically versatile bromine atom, makes it an ideal building block for constructing polyfunctional chemical systems. The bromine atom can be readily transformed into a variety of other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse aryl, alkyl, and alkynyl substituents, leading to the generation of large libraries of complex molecules with varied functionalities.

Furthermore, the isatin nitrogen can be functionalized, adding another point of diversity for the synthesis of polyfunctional systems. This trifecta of reactive sites—the C3-carbonyl, the C5-bromo, and the N1-position—provides chemists with a powerful tool for the modular synthesis of intricate molecular architectures.

Utility in the Synthesis of Specialty Chemicals

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of specialty chemicals, particularly those with potential applications in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group is a common strategy in drug design to improve metabolic stability, lipophilicity, and binding affinity. Therefore, derivatives synthesized from this bromo-trifluoromethylated isatin are attractive candidates for screening in various biological assays.

While specific, large-scale industrial applications are not extensively documented in publicly available literature, the versatile reactivity of this compound suggests its potential in the production of high-value, niche chemicals for research and development purposes.

Contribution to the Development of Dyes and Advanced Materials

The isatin core is a known chromophore, and its derivatives have been investigated for their applications as dyes and pigments. The electronic properties of the this compound scaffold, influenced by the electron-withdrawing nature of both the bromo and trifluoromethyl substituents, can be fine-tuned through chemical modifications to alter its absorption and emission properties.

In the realm of advanced materials, isatin derivatives are being explored as building blocks for organic semiconductors and other functional organic materials. The ability to introduce various substituents through the bromine atom allows for the systematic modification of the electronic and self-assembly properties of the resulting molecules, which is crucial for their performance in electronic devices. While specific research on this compound in this context is limited, the general utility of substituted isatins points towards its potential as a precursor for novel organic materials.

Use in Catalyst Development and Ligand Synthesis

The nitrogen and oxygen atoms within the indoline-2,3-dione framework can act as coordination sites for metal ions, making isatin derivatives attractive candidates for the synthesis of novel ligands for catalysis. The electronic and steric environment around these coordination sites can be modified by the substituents on the aromatic ring.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

While classical methods like the Sandmeyer, Stolle, and Gassman procedures provide routes to isatin (B1672199) derivatives, there is considerable scope for developing more efficient, sustainable, and regioselective syntheses for 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione. nih.gov Future research should focus on innovative strategies that offer higher yields and milder reaction conditions.

Potential Research Avenues:

Metal-Free Catalysis: Exploring metal-free catalytic systems, such as I2–DMSO, for the synthesis of N-substituted derivatives from corresponding 2-amino acetophenones could offer an environmentally benign alternative to traditional metal-catalyzed reactions. nih.govirapa.org

Photocatalytic Aerobic Oxidation: The use of photosensitizers, like dicyanopyrazine derivatives (DPZ), to catalyze the aerobic oxidation of corresponding indole (B1671886) precursors presents a green and efficient synthetic pathway. nih.govirapa.org

Flow Chemistry: Continuous flow synthesis could provide better control over reaction parameters, leading to improved yields and purity while enhancing safety and scalability.

Domino Reactions: Designing multi-substrate domino approaches could enable the synthesis of complex N-alkylated derivatives in a single step from simple precursors, improving atom economy. nih.gov

Synthetic Strategy Potential Catalysts/Reagents Key Advantages Relevant Precursors
Metal-Free C-H ActivationI2–DMSOAvoids toxic metal catalysts, environmentally friendly.Substituted 2-amino acetophenones
Photocatalytic OxidationDicyanopyrazine derivative (DPZ), O2Uses oxygen as a green oxidant, mild conditions.5-Bromo-7-(trifluoromethyl)indole
Flow Chemistry SynthesisTo be determinedEnhanced control, scalability, and safety.Various starting materials
Domino ReactionsTo be determined (metal-free)High atom economy, single-step synthesis.Substituted 2'-aminophenylacetylenes

Exploration of New Chemical Transformations and Reactivity Patterns

The dual substitution on the aromatic ring of this compound significantly influences the reactivity of the isatin core. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the C3 carbonyl carbon, while the bromine atom at the C5 position offers a site for cross-coupling reactions.

Key Areas for Exploration:

N-Functionalization: Beyond simple N-alkylation, future work could explore the introduction of more complex and reactive functional groups, such as epoxides, at the nitrogen atom to create versatile intermediates for further synthesis. mdpi.com

C3-Carbonyl Chemistry: Investigating novel multicomponent reactions (MCRs) starting from the C3-carbonyl group could lead to a diverse range of complex spirooxindole scaffolds. uc.pt This includes exploring 1,3-dipolar cycloaddition reactions to construct novel heterocyclic systems. researchgate.net

Palladium-Catalyzed Cross-Coupling: The C5-bromo substituent is an ideal handle for Suzuki, Heck, and Sonogashira coupling reactions, enabling the introduction of various aryl, vinyl, and alkynyl groups to build more complex molecular architectures.

Ring-Opening and Expansion Reactions: Studying reactions that lead to the opening or expansion of the indoline (B122111) ring system could provide access to other important heterocyclic structures, such as quinolines and tryptanthrins. nih.govirapa.org

Advanced Computational Studies for Property Prediction and Mechanism Elucidation

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental efforts. jetir.org In silico studies can provide deep insights into the molecule's electronic structure, stability, and potential as a precursor for new materials and pharmacologically active agents. jetir.orgmu-varna.bg

Future Computational Projects:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the molecule's global reactivity parameters, electronic transitions, and vibrational spectra. jetir.org This can help in understanding the impact of the bromo and trifluoromethyl substituents on the isatin core.

Molecular Docking Simulations: For applications in medicinal chemistry, molecular docking studies can predict the binding affinity and interaction modes of derivatives with various biological targets, such as proteins and enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help establish a correlation between the structural features of new derivatives and their chemical or biological activity, accelerating the design of new compounds with desired properties. jetir.org

Reaction Mechanism Elucidation: Computational modeling can be used to map the energy profiles of potential synthetic routes and chemical transformations, helping to optimize reaction conditions and predict product selectivity.

Computational Method Research Goal Predicted Properties
Density Functional Theory (DFT)Elucidate electronic structure and reactivity.Global reactivity parameters, NMR shifts, UV-Vis spectra. jetir.orgjetir.org
Molecular DockingPredict binding to biological targets.Binding affinity, interaction modes. nih.gov
QSAR ModelingCorrelate structure with activity.Predictive models for biological or chemical activity.
Reaction Pathway ModelingUnderstand and optimize synthetic reactions.Transition states, activation energies.

Applications in Emerging Fields of Chemical Science

The unique properties imparted by the halogen and trifluoromethyl groups suggest that this compound could be a valuable building block in several emerging areas of chemical science beyond its traditional use in medicinal chemistry.

Potential Application Areas:

Chemical Sensors: The isatin scaffold is known to be a part of some fluorescent sensors. nih.gov Future research could explore the development of derivatives that act as selective chemosensors for detecting specific metal ions or anions.

Corrosion Inhibitors: Isatin derivatives have shown potential as corrosion inhibitors. nih.gov The specific electronic properties of this compound could be harnessed to design highly effective inhibitors for materials like carbon steel. researchgate.net

Organic Electronics: Acceptor-Donor-Acceptor (A-D-A) type molecules based on isatin scaffolds have been investigated as electron-transport materials. researchgate.net Derivatives of this compound could be synthesized and evaluated for their potential use in organic solar cells or field-effect transistors.

Design of Novel Functionalized Materials Based on the Indoline-2,3-dione Scaffold

The rigid and reactive nature of the indoline-2,3-dione scaffold makes it an excellent platform for the construction of novel functional materials with tailored properties.

Directions for Materials Science Research:

Polymer Synthesis: The isatin moiety can be incorporated into polymer backbones or as pendant groups to create functional polymers with unique thermal, optical, or electronic properties.

Metal-Organic Frameworks (MOFs): The carbonyl groups and the nitrogen atom of the isatin core can act as coordination sites for metal ions, paving the way for the design of novel MOFs with potential applications in gas storage, separation, or catalysis.

Functional Dyes: Isatin is a known chromophore, and its derivatives are used in the dye industry. nih.gov By strategically modifying the this compound scaffold through cross-coupling reactions, new dyes with specific absorption and emission properties could be developed for applications in imaging or materials science.

Macrocyclic Complexes: Isatin derivatives can serve as precursors for macrocyclic ligands that form stable complexes with transition metals. nih.gov These complexes could exhibit interesting catalytic or photophysical properties.

Q & A

Q. How can computational methods predict reactivity or stability?

  • Methodological Answer : Perform molecular docking to assess binding affinity with target proteins (e.g., kinases). Use QSPR models to predict logP and solubility. MD simulations can evaluate conformational stability under physiological conditions .

Data Contradiction Analysis

  • Example : Conflicting NMR data for similar compounds may arise from rotamers or solvent effects. Resolve by acquiring spectra at higher temperatures (e.g., 50°C in DMSO-d₆) or using deuterated solvents with varying polarities . Cross-validate with X-ray crystallography (CCDC databases) if crystalline .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-(trifluoromethyl)indoline-2,3-dione
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-(trifluoromethyl)indoline-2,3-dione

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